LY255582 is a synthetic phenylpiperidine derivative classified as a non-selective opioid receptor antagonist. [, , ] It binds with high affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors. [, , ] LY255582 has been utilized extensively in scientific research to investigate the role of the opioid system in various physiological processes, particularly those related to food intake, energy balance, and obesity. [, , , , , , , ]
LY255582 is classified as a selective antagonist for the kappa opioid receptor. It is part of a broader class of compounds known as piperidine derivatives, which are characterized by their ability to interact with opioid receptors in the central nervous system. The compound was developed through structure-activity relationship studies aimed at optimizing the efficacy and selectivity of opioid antagonists .
The synthesis of LY255582 involves several key steps that utilize various organic chemistry techniques. The initial approach involves the preparation of intermediates from 1,3-dimethyl-4-piperidinone. A notable method includes reductive amination conditions using titanium isopropoxide followed by sodium borohydride for specific derivatives .
A detailed synthetic route can be outlined as follows:
This multi-step synthesis allows for the incorporation of specific functional groups that enhance the binding affinity and selectivity of LY255582 for kappa opioid receptors.
The molecular structure of LY255582 can be described by its core piperidine ring substituted with various functional groups. The compound has a specific stereochemistry that contributes to its biological activity. The structural formula can be represented as:
Key features include:
LY255582 participates in various chemical reactions primarily related to its interactions with opioid receptors. Key reactions include:
These reactions are critical for understanding how LY255582 behaves in biological systems and its potential therapeutic applications.
The mechanism of action for LY255582 primarily involves its role as an antagonist at kappa opioid receptors. Upon binding to these receptors, LY255582 inhibits the typical signaling pathways activated by endogenous opioids such as dynorphins. This antagonistic action leads to various physiological effects:
The detailed mechanism involves competitive binding and subsequent blockade of receptor activation, which can be studied through molecular docking analyses.
LY255582 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in clinical settings .
LY255582 has several scientific applications:
The discovery of non-morphinan opioid antagonists represented a pivotal shift in medicinal chemistry. Traditional antagonists like naloxone and naltrexone, while effective, exhibited limitations in receptor selectivity and pharmacokinetic profiles. This drove research into novel chemotypes devoid of the morphinan scaffold. The trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class emerged as a breakthrough, with LY255582 as a seminal example. These compounds retained high affinity for opioid receptors but lacked intrinsic agonist activity, making them "pure" antagonists. Early work by Carroll et al. demonstrated that simplified piperidine cores could mimic the binding of complex trialkylphenylpiperidines, enabling more synthetically accessible and tunable molecules [3] [7].
Table 1: Evolution of Key Non-Morphinan Opioid Antagonists
Compound | Core Structure | Selectivity Profile | Key Innovation |
---|---|---|---|
Nor-BNI | Naltrexone-derived bis-oxa-bridge | KOR-selective (long duration) | First potent, selective KOR antagonist |
JDTic | trans-3,4-dimethylpiperidine | KOR-selective | Clinical candidate for addiction |
LY255582 | N-substituted piperidine | Pan-opioid antagonist | Optimized for metabolic disorders |
Naltrexone, a nonselective opioid receptor antagonist, showed modest efficacy in reducing alcohol consumption in clinical and preclinical studies. However, its utility was limited by:
LY255582 was developed to overcome these issues. Preclinical studies in alcohol-preferring (P) rats revealed LY255582 was 100-fold more potent than naltrexone in reducing ethanol-seeking behavior and relapse drinking. At 0.03 mg/kg, LY255582 suppressed Pavlovian spontaneous recovery (a model of intrinsically motivated drug-seeking) by 35%, while naltrexone required 1 mg/kg to achieve comparable effects [2] [4]. Critically, LY255582 reduced relapse drinking by 70–90% at low doses, suggesting superior blockade of neurocircuits driving compulsive alcohol use [4].
Table 2: Comparative Efficacy of LY255582 vs. Naltrexone in Alcohol Models
Behavior Model | LY255582 (Effective Dose) | Naltrexone (Effective Dose) | Efficacy (%) |
---|---|---|---|
Ethanol seeking (PSR) | 0.03 mg/kg | 1 mg/kg | 35% reduction |
Relapse drinking (ADE) | 0.1 mg/kg | 5 mg/kg | 80% reduction |
Maintenance drinking | 0.3 mg/kg | 10 mg/kg | 75% reduction |
PSR: Pavlovian Spontaneous Recovery; ADE: Alcohol Deprivation Effect [4]
LY255582 belongs to the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class, distinguished by three key structural features:
This pharmacophore enabled the development of tailored antagonists:
Eli Lilly advanced LY255582 to preclinical development for obesity, leveraging its ability to blunt reward-driven behaviors [5]. However, its development was discontinued by 1995, though the pharmacophore remains influential in opioid antagonist design [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7